molecular formula C12H7Cl2NO B140469 (2,4-Dichloropyridin-3-yl)(phenyl)methanone CAS No. 134031-25-7

(2,4-Dichloropyridin-3-yl)(phenyl)methanone

Cat. No. B140469
M. Wt: 252.09 g/mol
InChI Key: MXMUPWBBSLEKBP-UHFFFAOYSA-N
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Description

The compound (2,4-Dichloropyridin-3-yl)(phenyl)methanone is a chlorinated pyridine derivative with a ketone functional group. It is related to various other compounds that have been synthesized and studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, similar structures have been analyzed, such as the bioisostere of an aldose reductase inhibitor and various methanone derivatives with potential antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of a methanone group attached to different aromatic systems. For instance, a bioisostere of an aldose reductase inhibitor was synthesized, which showed significant in vitro potency . Similarly, organotin(IV) complexes derived from a methanone precursor were prepared and characterized, indicating the versatility of methanone derivatives in forming complexes with metals .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the structural characteristics of such compounds . Additionally, the crystal structure of a chloropyridin methanone derivative was determined, showing intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of methanone derivatives can be inferred from the studies on similar compounds. The organotin(IV) complexes derived from methanone ligands suggest that these compounds can act as tridentate ligands, coordinating through different atoms to the metal center . This indicates the potential of (2,4-Dichloropyridin-3-yl)(phenyl)methanone to participate in complex chemical reactions, possibly forming coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives can be diverse, as seen in the spectroscopic properties of (3-amino-substituted-thieno[2,3-b]pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones. These compounds exhibit dual fluorescence and are influenced by solvent polarity and hydrogen-bonding abilities . Such properties are crucial for understanding the behavior of (2,4-Dichloropyridin-3-yl)(phenyl)methanone in different environments.

Scientific Research Applications

Chemical Properties and Interactions

(2,4-Dichloropyridin-3-yl)(phenyl)methanone, as a compound, does not have direct studies focusing on its specific applications in scientific research. However, its structural components and related compounds have been studied extensively. For instance, the structural analogy of phosphonic acids, including their interaction with different chemical groups, has been studied for their bioactive properties and for designing supramolecular or hybrid materials (Sevrain et al., 2017). The study of these analogs provides insights into the potential chemical interactions and applications of (2,4-Dichloropyridin-3-yl)(phenyl)methanone.

Analytical and Biochemical Applications

Compounds similar in structure to (2,4-Dichloropyridin-3-yl)(phenyl)methanone have been used in analytical chemistry and biochemistry. For example, certain phosphonic acids have been utilized in medical imaging and analytical purposes due to their structural properties (Sevrain et al., 2017). Additionally, chromatographic techniques have been employed for the analysis of basic drugs, using materials similar in properties to the components of (2,4-Dichloropyridin-3-yl)(phenyl)methanone, highlighting its potential application in pharmaceutical analysis (Flanagan et al., 2001).

Environmental Applications

In the field of environmental science, derivatives of components structurally similar to (2,4-Dichloropyridin-3-yl)(phenyl)methanone have been used. For instance, enzymatic approaches involving redox mediators have been explored for the treatment of organic pollutants, highlighting the potential of such compounds in environmental remediation (Husain & Husain, 2007). Moreover, methanotrophs, a type of bacteria, have been studied for their ability to use methane as a carbon source, producing valuable compounds and highlighting the potential for biotechnological applications (Strong et al., 2015).

Future Directions

The future directions for “(2,4-Dichloropyridin-3-yl)(phenyl)methanone” are not specified in the search results. Its potential uses would depend on its properties and the needs of various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

(2,4-dichloropyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMUPWBBSLEKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567609
Record name (2,4-Dichloropyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloropyridin-3-yl)(phenyl)methanone

CAS RN

134031-25-7
Record name (2,4-Dichloro-3-pyridinyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134031-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichloropyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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